Tert-butyl 4-fluoro-3-nitrophenylcarbamate
Übersicht
Beschreibung
Tert-butyl 4-fluoro-3-nitrophenylcarbamate is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly used in laboratory experiments to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. In
Wissenschaftliche Forschungsanwendungen
Synthesis of Biologically Active Compounds
Tert-butyl 4-fluoro-3-nitrophenylcarbamate plays a crucial role as an intermediate in the synthesis of various biologically active compounds. For instance, it is used in the synthesis of omisertinib (AZD9291), a notable drug in cancer therapy. Zhao et al. (2017) reported a synthetic method for a related compound, yielding a total of 81% through several steps including acylation, nucleophilic substitution, and reduction (Zhao, Guo, Lan, & Xu, 2017).
Chemoselective Nitration
The chemoselective nitration of phenolic substrates using tert-butyl nitrite, which is related to tert-butyl 4-fluoro-3-nitrophenylcarbamate, has been studied. Koley, Colón, and Savinov (2009) discovered that tert-butyl nitrite acts as a safe and selective nitrating agent, favoring the formation of mononitro derivatives in the presence of various functional groups (Koley, Colón, & Savinov, 2009).
Study of Radical Anions and Cleavage Mechanisms
The behavior of related compounds under radical anion formation and their isomerization or cleavage has been investigated. Guiriec et al. (1999) studied the isomerization of azosulfides and noted that certain derivatives, such as 4-fluoro tert-butylsulfide, demonstrate unique cleavage without isomerization (Guiriec, Hapiot, Moiroux, Neudeck, Pinson, & Tavani, 1999).
Synthesis of Radiolabeled Compounds
The synthesis of radiolabeled compounds using tert-butyl 4-fluoro-3-nitrophenylcarbamate derivatives has been explored for potential medical imaging applications. Joyard et al. (2013) described the synthesis of nitroimidazole compounds labeled with fluorine-18 for tumor hypoxia detection (Joyard, Azzouz, Bischoff, Papamicaël, Labar, Bol, Bol, Vera, Grégoire, Levacher, & Bohn, 2013).
Magnetic Susceptibility and Paramagnetism
Studies on the magnetic susceptibility and paramagnetic properties of derivatives of tert-butyl 4-fluoro-3-nitrophenylcarbamate have been conducted. Yoshitake, Kudo, and Ishida (2016) synthesized new biradicals with tert-butyl nitroxides and investigated their diamagnetic properties at room temperature (Yoshitake, Kudo, & Ishida, 2016).
Eigenschaften
IUPAC Name |
tert-butyl N-(4-fluoro-3-nitrophenyl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O4/c1-11(2,3)18-10(15)13-7-4-5-8(12)9(6-7)14(16)17/h4-6H,1-3H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEIHOUCJAIZEFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=C(C=C1)F)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00455899 | |
Record name | TERT-BUTYL 4-FLUORO-3-NITROPHENYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-fluoro-3-nitrophenylcarbamate | |
CAS RN |
332370-72-6 | |
Record name | TERT-BUTYL 4-FLUORO-3-NITROPHENYLCARBAMATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00455899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.